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molecular formula C10H9NO2 B091702 4-Methyl-1H-indole-2-carboxylic acid CAS No. 18474-57-2

4-Methyl-1H-indole-2-carboxylic acid

Cat. No. B091702
M. Wt: 175.18 g/mol
InChI Key: QMSCXKCJGFIXDF-UHFFFAOYSA-N
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Patent
US05563142

Procedure details

Following the general procedure of PREPARATION 63 and making non-critical variations but starting with methyl 4-methylindole-2-carboxylate (PREPARATION 85, 4.94 g), potassium hydroxide (1.75 g), the title compound is obtained, NMR (300 MHz, CD3OD) 7.24, 7.19, 7.12, 6.85 and 2.51 δ.
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([O:13]C)=[O:12])[NH:6]2.[OH-].[K+]>>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([OH:13])=[O:12])[NH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
4.94 g
Type
reactant
Smiles
CC1=C2C=C(NC2=CC=C1)C(=O)OC
Step Two
Name
Quantity
1.75 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the general procedure of PREPARATION 63

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=C(NC2=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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